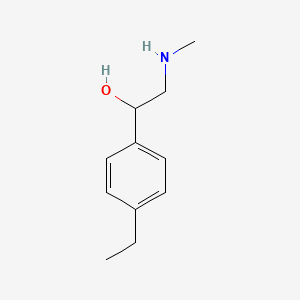
1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol is an organic compound with a complex structure that includes an ethylphenyl group and a methylamino group attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 4-ethylbenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microreactor technology can enhance the reaction efficiency and yield, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 1-(4-Ethylphenyl)-2-(methylamino)ethanone.
Reduction: Formation of 1-(4-Ethylphenyl)-2-(methylamino)ethane.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 1-(4-Methylphenyl)-2-(methylamino)ethan-1-ol
- 1-(4-Ethylphenyl)-2-(amino)ethan-1-ol
- 1-(4-Ethylphenyl)-2-(methylamino)propan-1-ol
Uniqueness: The presence of both the ethylphenyl and methylamino groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3 |
Clé InChI |
YNEMGYNQYXMWAU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



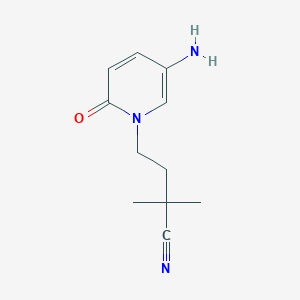
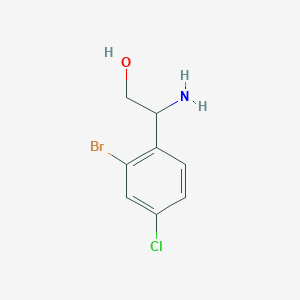

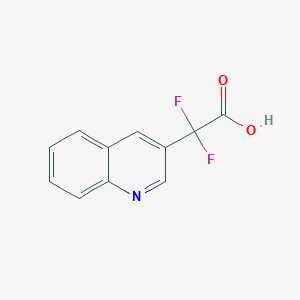
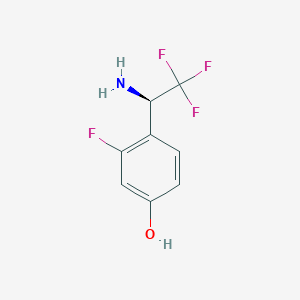
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13622939.png)
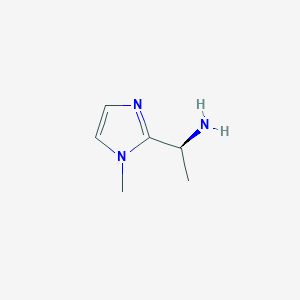

![2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13622955.png)
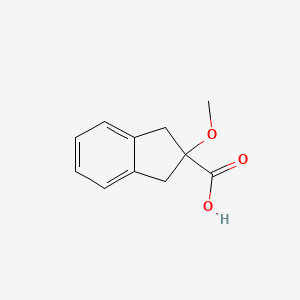
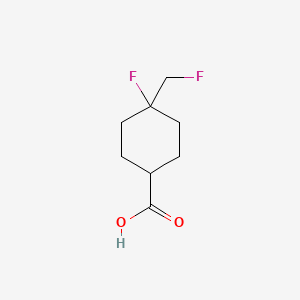
![4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propan-2-yl)benzoic acid](/img/structure/B13622974.png)

